2-Methoxy-5-sulfinobenzoic acid
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Overview
Description
2-Methoxy-5-sulfinobenzoic acid is an organic compound with the molecular formula C8H8O5S It is a derivative of benzoic acid, characterized by the presence of a methoxy group (-OCH3) and a sulfinyl group (-SO2H) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Methoxy-5-sulfinobenzoic acid typically involves the reaction of 2-methoxybenzoic acid with sulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the formation of the sulfinyl group. The reaction mixture is stirred at a low temperature, usually around 0°C, to prevent the decomposition of the sulfinyl chloride .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically followed by purification steps, such as recrystallization or chromatography, to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-sulfinobenzoic acid undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Nucleophiles such as amines or thiols; typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: 2-Methoxy-5-sulfonylbenzoic acid.
Reduction: 2-Methoxy-5-mercaptobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-sulfinobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfinyl group.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Used in the production of dyes and pigments due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-sulfinobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity . Additionally, the methoxy group can enhance the compound’s binding affinity to hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-sulfamoylbenzoic acid: Similar structure but with a sulfamoyl group (-SO2NH2) instead of a sulfinyl group.
2-Methoxybenzoic acid: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
5-Methoxy-2-sulfinobenzoic acid: Similar structure but with the methoxy and sulfinyl groups in different positions on the benzene ring.
Uniqueness
2-Methoxy-5-sulfinobenzoic acid is unique due to the presence of both methoxy and sulfinyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C8H8O5S |
---|---|
Molecular Weight |
216.21 g/mol |
IUPAC Name |
2-methoxy-5-sulfinobenzoic acid |
InChI |
InChI=1S/C8H8O5S/c1-13-7-3-2-5(14(11)12)4-6(7)8(9)10/h2-4H,1H3,(H,9,10)(H,11,12) |
InChI Key |
PLMLANOYARXBNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)O)C(=O)O |
Origin of Product |
United States |
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